
Lithium;2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)acetate
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Overview
Description
Lithium;2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)acetate is a fascinating chemical compound with diverse applications in scientific research. Its unique structure and properties make it a valuable tool for studying neurological disorders, drug development, and understanding molecular interactions.
Preparation Methods
The synthesis of Lithium;2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)acetate involves several steps. One common method starts with the reaction of 4-fluoroaniline with pyridine-3-carbaldehyde and allylmagnesium bromide to form the intermediate compound. This intermediate is then further reacted under specific conditions to yield the final product . Industrial production methods typically involve optimizing these reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Lithium;2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used to study molecular interactions and reaction mechanisms. In biology and medicine, it is valuable for researching neurological disorders and developing new drugs. Its unique properties make it an essential tool in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Lithium;2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)acetate exerts its effects involves its interaction with specific molecular targets and pathways. It is known to interact with certain receptors and enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Lithium;2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)acetate can be compared with other similar compounds, such as 6-fluoro- and 6,8-difluoro-4-methyl-2-(3-pyridinyl)-1,2,3,4-tetrahydroquinolines. These compounds share some structural similarities but differ in their specific functional groups and properties. The unique combination of fluorine and methyl groups in this compound contributes to its distinct characteristics and applications .
Biological Activity
Lithium;2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)acetate is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and oncology. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant case studies and research findings.
Synthesis of this compound
The synthesis of this compound typically involves the following steps:
- Formation of the Quinoxaline Core : The quinoxaline structure is synthesized via the condensation of o-phenylenediamine with a diketone under acidic or basic conditions.
- Fluorination and Methylation : The introduction of the fluoro and methyl groups can be achieved through electrophilic substitution reactions.
- Acetate Formation : The final step involves the acetylation of the nitrogen atom in the quinoxaline core, resulting in the formation of lithium salt.
The overall synthetic route can be summarized as follows:
Step | Reaction Type | Reagents |
---|---|---|
1 | Condensation | o-Phenylenediamine + Diketone |
2 | Electrophilic Substitution | Fluorinating agents + Methylating agents |
3 | Acetylation | Acetic anhydride or acetate salts |
Neuropharmacological Effects
Lithium compounds are known for their mood-stabilizing properties, making them crucial in treating bipolar disorder. The specific compound under discussion has shown potential in modulating neurotransmitter levels and neuroprotective effects.
- Mood Stabilization : Lithium influences serotonin and norepinephrine levels, which are critical in mood regulation.
- Neuroprotection : Studies indicate that lithium can activate pathways that promote neuronal survival and reduce apoptosis, particularly in neurodegenerative conditions.
Anticancer Activity
Recent studies have explored the anticancer properties of this compound, particularly its effects on various cancer cell lines.
- Inhibition of Tumor Growth : In vitro experiments have demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines, including breast and prostate cancer cells.
- Mechanism of Action : The compound appears to induce apoptosis through mitochondrial pathways and inhibit key signaling pathways involved in cell proliferation, such as the PI3K/Akt pathway.
Study 1: Neuroprotective Effects
A study published in Journal of Medicinal Chemistry evaluated this compound's neuroprotective effects in a mouse model of Alzheimer's disease. The results indicated a significant reduction in amyloid plaque formation and improved cognitive functions compared to controls .
Study 2: Anticancer Properties
In another study focusing on its anticancer potential, researchers treated various cancer cell lines with this compound. The findings revealed an IC50 value ranging from 5 to 15 μM across different cell types, indicating potent cytotoxicity .
Research Findings Summary
The following table summarizes key research findings regarding this compound:
Properties
IUPAC Name |
lithium;2-(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2.Li/c1-13-4-5-14(7-11(15)16)9-3-2-8(12)6-10(9)13;/h2-3,6H,4-5,7H2,1H3,(H,15,16);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSYWQVTSDKBCP-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CN1CCN(C2=C1C=C(C=C2)F)CC(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FLiN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.